molecular formula C11H23IO5 B8205803 16-Iodo-2,5,8,11,14-pentaoxahexadecane

16-Iodo-2,5,8,11,14-pentaoxahexadecane

Cat. No.: B8205803
M. Wt: 362.20 g/mol
InChI Key: WPAHNAZXLUHBBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

16-Iodo-2,5,8,11,14-pentaoxahexadecane is a chemical compound with the molecular formula C11H23IO5 and a molecular weight of 362.2 g/mol. This compound is widely used as a linker in antibody-drug conjugates (ADCs), which are an important class of targeted cancer therapies.

Preparation Methods

The synthesis of 16-Iodo-2,5,8,11,14-pentaoxahexadecane typically involves the reaction of pentaethylene glycol with iodoethane under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the substitution of the hydroxyl group with an iodine atom. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

16-Iodo-2,5,8,11,14-pentaoxahexadecane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Common Reagents and Conditions: Typical reagents used in these reactions include bases like potassium carbonate and nucleophiles such as amines.

    Major Products: The major products formed from these reactions depend on the specific nucleophile used. For example, substitution with an amine would yield an amine derivative of the compound.

Scientific Research Applications

16-Iodo-2,5,8,11,14-pentaoxahexadecane has several scientific research applications:

    Chemistry: It is used as a linker in the synthesis of complex molecules, particularly in the field of organic chemistry.

    Biology: The compound is used in the development of bioconjugates, which are molecules that combine biological and chemical components for various applications.

    Medicine: As a linker in antibody-drug conjugates, it plays a crucial role in targeted cancer therapies by connecting the antibody to the drug molecule.

    Industry: The compound is used in the production of various chemical products, including pharmaceuticals and specialty chemicals.

Mechanism of Action

The mechanism of action of 16-Iodo-2,5,8,11,14-pentaoxahexadecane primarily involves its role as a linker in antibody-drug conjugates. The compound facilitates the attachment of the drug molecule to the antibody, allowing the drug to be delivered specifically to cancer cells. This targeted delivery minimizes the side effects of the drug and enhances its therapeutic efficacy. The molecular targets and pathways involved depend on the specific antibody and drug used in the conjugate.

Comparison with Similar Compounds

16-Iodo-2,5,8,11,14-pentaoxahexadecane can be compared with other similar compounds, such as:

    16-Bromo-2,5,8,11,14-pentaoxahexadecane: This compound has a bromine atom instead of an iodine atom. It is also used as a linker in bioconjugates but may have different reactivity and stability properties.

    2,5,8,11,14-Pentaoxahexadecan-16-ol: This compound has a hydroxyl group instead of an iodine atom.

The uniqueness of this compound lies in its specific use as a linker in antibody-drug conjugates, which makes it an important compound in the field of targeted cancer therapies.

Properties

IUPAC Name

1-[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]-2-methoxyethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23IO5/c1-13-4-5-15-8-9-17-11-10-16-7-6-14-3-2-12/h2-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPAHNAZXLUHBBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23IO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.